3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride

Description

Historical Background and Discovery

The development of 3-carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride represents part of the broader evolution in quaternary pyridinium salt chemistry that has expanded significantly over the past several decades. Within the broader context of pyridinium compound research, these quaternary salts have gained attention due to their unique properties and potential applications in various chemical processes. The compound belongs to a collection of rare and unique chemicals that have been systematically catalogued for early discovery research purposes, indicating its specialized nature within the chemical research community.

Historical development of pyridinium compounds has shown that these quaternary ammonium salts demonstrate distinctive characteristics that differentiate them from their parent pyridine molecules. The quaternization process, which transforms pyridine derivatives into their corresponding pyridinium salts, has been explored through various synthetic methodologies including conventional heating, microwave-assisted synthesis, and specialized reaction conditions. The specific compound under examination represents an advanced example of this chemical class, incorporating multiple functional groups that contribute to its unique molecular properties.

The identification and characterization of this compound within chemical databases reflects the systematic effort to catalogue and understand the properties of specialized organic molecules. Its inclusion in major chemical registries and supplier catalogs indicates recognition within the scientific community as a compound of potential research interest.

Nomenclature and Chemical Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for quaternary pyridinium compounds. The compound name reflects its structural components: a pyridinium core with a carbamoyl group at the 3-position and a complex decylcarbamoylmethyl substituent at the nitrogen atom, paired with a chloride counterion.

Alternative nomenclature systems have designated this compound as 3-carbamoyl-1-[(decylcarbamoyl)methyl]pyridin-1-ium chloride, which emphasizes the ionic nature of the pyridinium center. This naming convention clearly delineates the cationic pyridinium portion from the anionic chloride component, providing clarity regarding the compound's ionic structure.

Chemical classification places this compound within several overlapping categories. Primarily, it functions as a quaternary ammonium salt, specifically a pyridinium salt, which represents a subset of heterocyclic organic compounds. The presence of multiple amide functionalities through the carbamoyl groups further classifies it within the broader family of organic amides. The compound also falls under the category of ionic compounds due to its salt-like structure with distinct cationic and anionic components.

The structural complexity of this molecule, incorporating both aromatic and aliphatic components along with multiple functional groups, positions it as a multifunctional organic compound. This classification has implications for its chemical behavior, solubility characteristics, and potential reactivity patterns in various chemical environments.

Chemical Abstracts Service Registry Information (110177-28-1)

The Chemical Abstracts Service registry number 110177-28-1 serves as the unique identifier for this compound within the global chemical information system. This registry number provides unambiguous identification of the compound across scientific literature, chemical databases, and commercial suppliers, ensuring consistency in chemical communication and documentation.

Registration within the Chemical Abstracts Service database indicates formal recognition of the compound's distinct chemical identity and its differentiation from related pyridinium derivatives. The registry entry encompasses comprehensive structural information, molecular formula details, and systematic nomenclature that enables precise identification across various chemical information systems.

The compound's presence in multiple chemical supplier databases under this registry number demonstrates its availability for research purposes, albeit as a specialized chemical reagent. Sigma-Aldrich, a major chemical supplier, lists this compound under the registry number with specific product codes and molecular data, indicating its commercial availability for research applications.

Cross-referencing of the Chemical Abstracts Service number across different databases confirms the consistency of structural and molecular information associated with this compound. The MDL number MFCD00031956 provides an additional layer of identification within chemical databases, ensuring comprehensive cataloguing and retrieval of compound information.

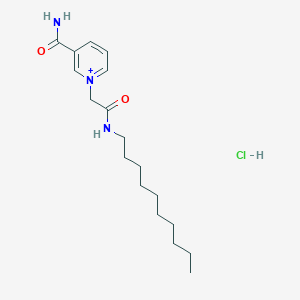

Structural Formula and Molecular Weight (C18H30ClN3O2, 355.912 g/mol)

The molecular formula C18H30ClN3O2 provides fundamental information about the atomic composition of this compound. This formula indicates the presence of eighteen carbon atoms, thirty hydrogen atoms, one chlorine atom, three nitrogen atoms, and two oxygen atoms, reflecting the compound's substantial molecular complexity and size.

Table 1: Molecular Composition Analysis

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon | 18 | 60.76% |

| Hydrogen | 30 | 8.49% |

| Chlorine | 1 | 9.96% |

| Nitrogen | 3 | 11.81% |

| Oxygen | 2 | 8.98% |

The molecular weight of 355.912 grams per mole positions this compound within the range of medium-sized organic molecules. This molecular weight reflects contributions from the pyridinium ring system, the decyl chain, multiple amide functionalities, and the chloride counterion. The substantial molecular weight indicates significant structural complexity that may influence the compound's physical properties, including solubility, melting point, and crystalline behavior.

Structural representation through SMILES notation (CCCCCCCCCCNC(=O)C[n+]1cccc(c1)C(=O)N.[Cl-]) provides a linear textual description of the molecular connectivity. This notation reveals the presence of a ten-carbon aliphatic chain (decyl group) connected through an amide linkage to a methyl group that is bonded to the nitrogen of the pyridinium ring. The pyridinium ring carries a carbamoyl group at the 3-position, with the chloride anion balancing the positive charge on the quaternary nitrogen.

Table 2: Structural Component Analysis

| Component | Description | Contribution to Molecular Weight |

|---|---|---|

| Pyridinium ring | C5H4N+ with carbamoyl substituent | 122.1 g/mol |

| Decylcarbamoylmethyl chain | C12H24N1O1 | 198.3 g/mol |

| Chloride counterion | Cl- | 35.5 g/mol |

The InChI representation (InChI=1S/C18H29N3O2.ClH/c1-2-3-4-5-6-7-8-9-12-20-17(22)15-21-13-10-11-16(14-21)18(19)23;/h10-11,13-14H,2-9,12,15H2,1H3,(H2-,19,20,22,23);1H) provides standardized structural information that enables precise computational representation and database searching. This representation confirms the molecular connectivity and provides a framework for understanding the three-dimensional structure and potential conformational flexibility of the molecule.

Properties

IUPAC Name |

1-[2-(decylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2.ClH/c1-2-3-4-5-6-7-8-9-12-20-17(22)15-21-13-10-11-16(14-21)18(19)23;/h10-11,13-14H,2-9,12,15H2,1H3,(H2-,19,20,22,23);1H/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKYGFNVFQGNIQ-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNC(=O)C[N+]1=CC=CC(=C1)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31ClN3O2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Decylcarbamoylmethyl Bromide (Alkylating Agent)

The key alkylating agent, decylcarbamoylmethyl bromide, is synthesized by reacting bromoacetyl bromide with decylamine under controlled low-temperature conditions to form the corresponding bromoacetamide:

Reaction:

Decylamine + Bromoacetyl bromide → Decylcarbamoylmethyl bromide-

- Low temperature (0–5 °C) to control reaction rate and minimize side reactions.

- Use of an inert solvent such as dichloromethane or chloroform.

- Base (e.g., triethylamine) may be added to neutralize HBr formed.

Yield:

Typically good to excellent yields (>80%) are reported for this step.

Preparation of 3-Carbamoyl Pyridine Intermediate

The 3-carbamoyl substituent on the pyridine ring can be introduced by:

- Direct amidation of 3-pyridinecarboxylic acid or its derivatives.

- Alternatively, starting from 3-cyanopyridine followed by hydration to the amide.

This intermediate provides the necessary 3-carbamoyl functionality for the target compound.

Quaternization of Pyridine Nitrogen

The 3-carbamoyl pyridine intermediate is then reacted with the decylcarbamoylmethyl bromide to quaternize the nitrogen, forming the pyridinium salt:

Reaction:

3-Carbamoyl pyridine + Decylcarbamoylmethyl bromide → 3-Carbamoyl-1-(decylcarbamoylmethyl)pyridinium bromide-

- Typically reflux or elevated temperature in a polar aprotic solvent such as acetonitrile or DMF.

- Reaction time varies from several hours to overnight.

Purification:

The crude pyridinium salt is purified by precipitation or recrystallization.

Conversion to Chloride Salt

If the bromide salt is formed initially, it can be converted to the chloride salt by:

Ion exchange with chloride ions, often by stirring the bromide salt with an aqueous solution of sodium chloride or hydrochloric acid.

Isolation of the chloride salt by filtration and drying.

Research Findings and Optimization

Yield and Purification Challenges

- The high polarity and ionic nature of the pyridinium salts complicate purification.

- Slow addition of ether to methanol solutions followed by repeated crystallizations from acetone/methanol mixtures has been effective in obtaining pure pyridinium chloride salts.

Structural Variations and Analogues

- Analogues with varying alkyl chain lengths on the carbamoylmethyl group have been synthesized to study structure-activity relationships.

- Modifications such as introducing alkenes or amidine groups in the side chain have been explored to optimize physicochemical properties and biological activity.

Analytical Characterization

- Confirmation of structure is routinely done by NMR, mass spectrometry, and X-ray crystallography.

- Physicochemical properties such as solubility and membrane permeability are influenced by the alkyl chain length and the nature of the carbamoyl group.

Summary Table of Preparation Steps

| Step | Reaction | Reagents/Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Synthesis of decylcarbamoylmethyl bromide | Decylamine + Bromoacetyl bromide, low temp, inert solvent | >80% | Key alkylating agent |

| 2 | Preparation of 3-carbamoyl pyridine | Amidation of 3-pyridinecarboxylic acid or hydration of 3-cyanopyridine | Variable | Intermediate for quaternization |

| 3 | Quaternization of pyridine nitrogen | 3-Carbamoyl pyridine + decylcarbamoylmethyl bromide, reflux in acetonitrile | Moderate to high | Forms pyridinium bromide salt |

| 4 | Ion exchange to chloride salt | Treatment with NaCl or HCl aqueous solution | High | Purification by crystallization |

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridinium ring can undergo nucleophilic substitution reactions with reagents such as alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Alkyl halides, amines; reactions are carried out in polar solvents like ethanol or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium N-oxide derivatives, while reduction can produce the corresponding amine or alcohol derivatives.

Scientific Research Applications

Modulation of Calcium Signaling

Research indicates that compounds similar to 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride can modulate calcium signaling pathways. For instance, studies on NAADP analogues have shown that modifications to the pyridinium structure can enhance their membrane permeability and specificity for calcium mobilization mechanisms. This suggests that our compound could be explored as a tool to study calcium signaling in various cellular contexts, particularly in T cells and cardiomyocytes .

Potential Therapeutic Applications

The compound may serve as a lead structure for developing drugs targeting autoimmune diseases and cardiovascular disorders. In vivo studies have demonstrated that related compounds can reduce symptoms in models of multiple sclerosis by modulating T cell activity and reducing inflammation . This points to the potential of this compound in therapeutic interventions.

Chemical Biology Tools

Due to its structural characteristics, this compound can be utilized as a chemical biology tool to investigate the NAADP/Ca²⁺ signaling pathways. The ability to design stable, membrane-permeant analogues allows researchers to explore the pharmacological effects of these compounds in live cell systems, facilitating the understanding of calcium-dependent processes .

Case Studies

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride involves its interaction with cellular membranes. The compound’s amphiphilic structure allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes, causing cell death.

Comparison with Similar Compounds

Hexadecyl Pyridinium Chloride (Cetylpyridinium Chloride)

Structural Differences :

- Substituent: A simple hexadecyl (C16) chain at the 1-position, lacking the carbamoylmethyl group.

Properties and Applications : - Widely used as a disinfectant due to its surfactant properties, which disrupt microbial membranes .

- The longer alkyl chain (C16 vs. C10 in the target compound) enhances lipophilicity, improving membrane interaction but reducing aqueous solubility.

- highlights its efficacy against SARS-CoV-2 in vitro, though the target compound’s carbamoyl groups may offer alternative binding mechanisms.

3-Carbamoyl-1-hexylpyridinium Chloride

Structural Differences :

3-Carbamoyl-1-(2-chloroethyl)-pyridinium Chloride

Structural Differences :

3-Carbamoyl-1-(β-D-ribofuranosyl)-pyridinium Triacetate Chloride

Structural Differences :

- A ribofuranosyl sugar moiety replaces the alkyl chain, introducing carbohydrate-like solubility and stereochemistry . Properties and Applications:

- The sugar group enhances water solubility and may enable biological targeting (e.g., antiviral or enzymatic inhibition).

- Contrasts sharply with the target compound’s lipophilic decyl chain, suggesting divergent applications (pharmaceutical vs. industrial).

Key Comparative Data Table

| Compound Name | Substituent at 1-Position | Alkyl Chain Length | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride | Decylcarbamoylmethyl | C10 | Carbamoyl, ammonium chloride | Antimicrobial surfactants |

| Hexadecyl pyridinium chloride | Hexadecyl | C16 | Ammonium chloride | Disinfectants, oral care |

| 3-Carbamoyl-1-hexylpyridinium chloride | Hexyl | C6 | Carbamoyl, ammonium chloride | Research reagents, solubilizers |

| 3-Carbamoyl-1-(2-chloroethyl)-pyridinium chloride | 2-Chloroethyl | N/A | Chloroethyl, ammonium chloride | Reactive intermediates |

| 3-Carbamoyl-1-(β-D-ribofuranosyl)-pyridinium triacetate chloride | β-D-ribofuranosyl | N/A | Carbohydrate, ammonium chloride | Pharmaceutical research |

Research Findings and Implications

- Chain Length vs. Bioactivity: Longer alkyl chains (e.g., C16 in hexadecyl pyridinium chloride) enhance antimicrobial activity but reduce solubility .

- Role of Carbamoyl Groups : The carbamoyl moiety in the target compound and its analogs (e.g., 3-carbamoyl-1-hexylpyridinium chloride) may improve binding to microbial proteins or enzymes via hydrogen bonding .

- Reactivity Differences : Chloroethyl-substituted analogs () exhibit higher reactivity but lower stability, limiting their utility in long-term applications compared to the target compound .

Biological Activity

3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride, also referred to as a pyridinium derivative, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

- Molecular Formula : C₁₈H₃₀ClN₃O

- Molecular Weight : 355.912 g/mol

- CAS Number : 110177-28-1

Research indicates that compounds similar to this compound may interact with calcium signaling pathways. Specifically, they have been shown to modulate NAADP (Nicotinic Acid Adenine Dinucleotide Phosphate) signaling, which is crucial in various physiological processes including T cell activation and cardiac function.

In Vitro Studies

In vitro experiments have demonstrated that this compound can inhibit NAADP-induced calcium release in various cell types. For instance, studies have shown that it effectively antagonizes antigen-dependent reactivation of rat effector T cells with an IC50 value of approximately 1.7 µM . This suggests a significant role in modulating immune responses.

In Vivo Studies

In vivo investigations using models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), revealed that administration of the compound resulted in a notable reduction in CNS-infiltrating T cells. This inhibition was associated with a decrease in the reactivation of effector T cells, indicating potential therapeutic applications in autoimmune conditions .

Case Studies

- Autoimmunity : A study explored the effects of the compound on EAE models, demonstrating that it could reduce T cell infiltration into the central nervous system by approximately 50%, highlighting its potential as an immunomodulatory agent.

- Cardiovascular Applications : Another investigation focused on its effects on cardiomyocytes, revealing that modulation of NAADP/Ca²⁺ signaling may provide new avenues for treating cardiac arrhythmias .

Summary of Findings

| Study Type | Key Findings |

|---|---|

| In Vitro | Antagonizes NAADP-induced Ca²⁺ release; IC50 = 1.7 µM for T cell reactivation |

| In Vivo | Reduces CNS-infiltrating T cells by ~50% in EAE models |

| Applications | Potential use in treating autoimmune diseases and cardiac arrhythmias |

Q & A

Basic: What methodologies are recommended for synthesizing and characterizing 3-Carbamoyl-1-(decylcarbamoylmethyl)-pyridinium chloride?

Answer:

Synthesis typically involves quaternization of pyridine derivatives with decylcarbamoylmethyl chloride under controlled conditions (e.g., anhydrous solvent, nitrogen atmosphere). Post-synthesis, characterization employs:

- Nuclear Magnetic Resonance (NMR): To confirm substitution patterns and purity.

- Mass Spectrometry (MS): For molecular weight validation.

- X-ray Crystallography: Using programs like SHELXL (part of the SHELX suite) for precise structural determination, particularly to analyze cation-anion interactions and hydrogen bonding .

- Elemental Analysis: To verify stoichiometry.

Basic: Which in vitro models are appropriate for evaluating the antiviral or antibacterial activity of this compound?

Answer:

- Cell Culture Models: Vero cells (African green monkey kidney) are widely used for preliminary antiviral assays, as demonstrated for structurally related pyridinium chlorides .

- Cytotoxicity Testing: CCK-8 assay to determine non-toxic concentration ranges (e.g., 0.0125–0.05 mg/mL for hexadecyl pyridinium chloride) .

- Viral Load Quantification: RT-PCR (ΔΔCt method) and TCID50 assays to measure inhibition efficacy, with dose-dependent analysis (e.g., 0.1 mg/mL showing >90% inhibition in SARS-CoV-2) .

Advanced: How can researchers resolve contradictions in efficacy data across experimental setups?

Answer:

Discrepancies may arise from:

- Concentration and Exposure Time: Optimize using time-kill assays (e.g., 2 min exposure for maximal virucidal effect in hexadecyl pyridinium chloride) .

- Cell Line Variability: Validate results in multiple models (e.g., Calu-3 for respiratory epithelium or Huh-7 for liver-derived cells) to assess tissue-specific effects .

- Statistical Rigor: Apply ANOVA with repeated measures (as in ) to account for intra- and inter-subject variability .

- Replicate Studies: Include independent replicates to confirm reproducibility under different lab conditions.

Advanced: What structural features of this compound influence its mechanism of action against pathogens?

Answer:

- Amphiphilic Nature: The decyl chain enhances membrane disruption, while the carbamoyl group may modulate solubility and target binding. Compare SAR studies with analogs like hexadecyl pyridinium chloride, where alkyl chain length correlates with virucidal activity .

- Cationic Charge: Facilitates interaction with negatively charged viral envelopes or bacterial membranes.

- Computational Modeling: Use molecular docking to predict interactions with viral proteins (e.g., SARS-CoV-2 spike protein) or host receptors.

Advanced: How can formulation challenges be addressed for in vivo applications?

Answer:

- Solubility Optimization: Test co-solvents (e.g., ethanol, PEG) or micelle formation (as seen in dodecyl trimethyl ammonium chloride) to enhance bioavailability .

- Stability Studies: Assess pH and temperature sensitivity via accelerated degradation tests.

- Preclinical Models: Transition to animal studies (e.g., murine oral infection models) after confirming low cytotoxicity in human mucosal cells .

Basic: What analytical techniques are used to assess purity and stability?

Answer:

- High-Performance Liquid Chromatography (HPLC): With UV detection for purity assessment.

- Thermogravimetric Analysis (TGA): To evaluate thermal stability.

- Dynamic Light Scattering (DLS): For particle size distribution in formulations.

Advanced: What strategies mitigate risks of drug resistance during prolonged use?

Answer:

- Combination Therapy: Pair with disinfectants like povidone-iodine to reduce resistance development, as suggested for hexadecyl pyridinium chloride .

- Rotational Use: Alternate with non-pyridinium agents to limit selective pressure.

- Genomic Analysis: Monitor pathogen mutations via whole-genome sequencing during long-term exposure.

Basic: How is the compound’s safety profile established in biological systems?

Answer:

- Acute Toxicity Studies: LD50 determination in rodent models.

- Genotoxicity Assays: Ames test for mutagenicity.

- Subchronic Exposure: 28-day repeated dose studies in relevant tissues (e.g., oral mucosa for dental applications).

Advanced: What computational tools predict the compound’s environmental impact?

Answer:

- Quantitative Structure-Activity Relationship (QSAR): Estimate biodegradability and ecotoxicity.

- Molecular Dynamics Simulations: Model interactions with aquatic organisms’ biomolecules.

Advanced: How can researchers validate the compound’s target specificity?

Answer:

- CRISPR-Cas9 Knockout Models: Eliminate putative targets (e.g., host cell receptors) to confirm mechanism.

- Proteomic Profiling: Identify binding partners via affinity chromatography coupled with MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.